2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromonaphthalene moiety and a trimethoxyphenyl group, which are linked through an oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the bromination of naphthalene to obtain 6-bromonaphthalene. This intermediate is then reacted with an appropriate oxadiazole precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
Uniqueness
Compared to similar compounds, 2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole stands out due to its unique combination of structural features. The presence of both the bromonaphthalene and trimethoxyphenyl groups linked through an oxadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(6-bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O5/c1-26-18-10-15(11-19(27-2)21(18)28-3)22-25-24-20(30-22)12-29-17-7-5-13-8-16(23)6-4-14(13)9-17/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHYKLMIDBCDLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)COC3=CC4=C(C=C3)C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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